Cas no 1956436-84-2 ((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride)

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is a chiral fluorinated heterocyclic compound featuring an azetidine-pyrrolidine scaffold. Its stereospecific (R)-configuration and fluorine substitution enhance its potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. The structural rigidity of the azetidine ring, combined with the fluoropyrrolidine moiety, may contribute to optimized binding affinity and metabolic stability in drug design. This compound is suitable for research applications in developing selective ligands or enzyme inhibitors, offering synthetic flexibility for further derivatization.
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride structure
1956436-84-2 structure
Product Name:(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
CAS No:1956436-84-2
MF:C7H14ClFN2
MW:180.650864124298
CID:4823260
Update Time:2025-06-09

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
    • Inchi: 1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1
    • InChI Key: DINITQFXNPCYFV-FYZOBXCZSA-N
    • SMILES: Cl.F[C@@H]1CCN(C1)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Topological Polar Surface Area: 15.3

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109008959-1g
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
1956436-84-2 97%
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$738.48 2023-09-02
Chemenu
CM285760-1g
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
1956436-84-2 95+%
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Chemenu
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(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
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(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride Related Literature

Additional information on (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride

Comprehensive Overview of (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride (CAS No. 1956436-84-2)

The compound (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride (CAS No. 1956436-84-2) is a highly specialized chiral building block widely utilized in pharmaceutical research and drug development. Its unique structural features, including the azetidine and fluoropyrrolidine moieties, make it a valuable intermediate for designing novel therapeutics targeting central nervous system (CNS) disorders, metabolic diseases, and other medically relevant conditions. The presence of the fluorine atom enhances metabolic stability and bioavailability, a key consideration in modern medicinal chemistry.

Recent trends in drug discovery emphasize the importance of chiral compounds like (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride, as enantiopure molecules often exhibit superior pharmacological profiles compared to racemic mixtures. Researchers frequently search for "fluorinated pyrrolidine derivatives" or "azetidine-based scaffolds" to identify potential candidates for kinase inhibitors or GPCR modulators. This compound’s hydrochloride salt form further improves solubility, addressing a common challenge in preclinical development.

The synthesis of CAS No. 1956436-84-2 involves asymmetric catalysis and careful purification to ensure high enantiomeric excess (ee), a critical parameter for regulatory compliance. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and identity. Given the growing demand for custom synthesis services, this compound is often sourced by contract research organizations (CROs) specializing in small molecule APIs.

In the context of AI-driven drug discovery, (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride has garnered attention as a fragment library component for virtual screening. Computational chemists leverage its 3D structure to model interactions with biological targets, aligning with industry efforts to reduce R&D costs. Searches for "structure-activity relationship (SAR) studies" or "fragment-based drug design" often highlight such applications.

From a commercial perspective, suppliers list this compound under categories like "pharmaceutical intermediates" or "research chemicals," though stringent quality documentation (e.g., COA, MSDS) is essential for procurement. Its stability under standard storage conditions (−20°C, desiccated) ensures compatibility with global logistics networks, a frequent query among international buyers.

Ongoing studies explore derivatives of 1956436-84-2 for neuroprotective agents or enzyme inhibitors, reflecting broader interest in precision medicine. As patent landscapes evolve, this compound may serve as a foundation for next-generation therapies, particularly in oncology and rare diseases—areas dominating recent scientific literature and investor forums.

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